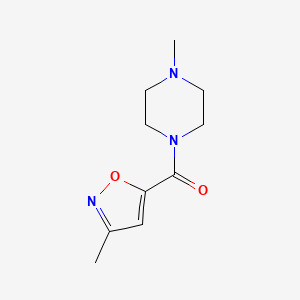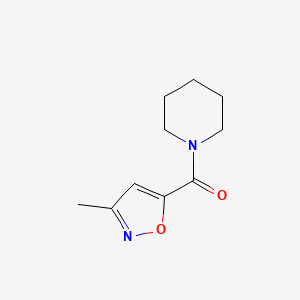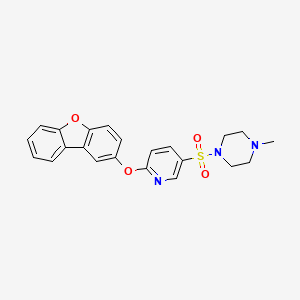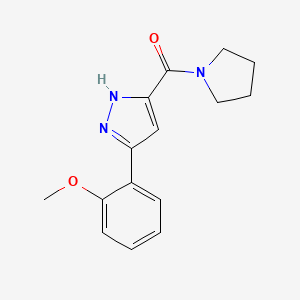
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain, leading to anxiolytic and antidepressant effects. 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects in animal models by modulating the activity of GABA receptors in the brain. 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for its targets. 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, including the development of novel drugs based on its scaffold for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole and its potential applications in various fields. Finally, more research is needed to optimize the synthesis methods of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole to obtain higher yields and purities for use in lab experiments.
Méthodes De Synthèse
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 2-methoxybenzoic acid with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid hydrazide. These methods have been optimized to obtain high yields of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects by modulating the activity of GABA receptors. In cancer research, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been used as a scaffold for the development of novel drugs targeting various diseases.
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-7-3-2-6-11(14)12-10-13(17-16-12)15(19)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVBKNXDKBABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B7478190.png)

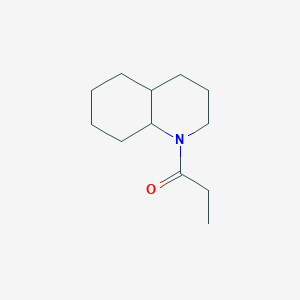
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
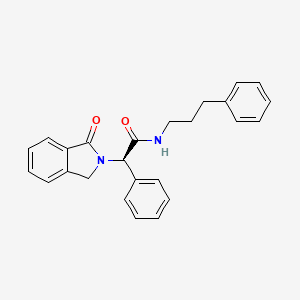
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
methanone](/img/structure/B7478263.png)
methanone](/img/structure/B7478270.png)
